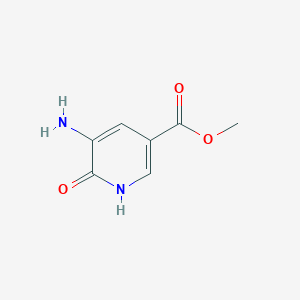

Methyl 5-amino-6-hydroxypyridine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLORHWVTGBGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452055 | |

| Record name | Methyl 5-amino-6-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222970-60-7 | |

| Record name | Methyl 5-amino-6-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-6-hydroxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for methyl 5-amino-6-hydroxypyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The presented methodology is grounded in established chemical principles and supported by literature precedents, offering a robust framework for its synthesis in a laboratory setting.

Introduction and Strategic Overview

This compound (also known as Methyl 5-amino-6-hydroxynicotinate) is a substituted pyridine derivative of significant interest in the development of novel therapeutic agents. Its unique arrangement of amino, hydroxyl, and carboxylate functional groups on the pyridine core makes it a versatile scaffold for accessing a wide range of more complex molecules with potential biological activity.

The synthetic strategy detailed herein focuses on a multi-step approach commencing from a commercially available or readily accessible substituted pyridine precursor. The core logic of the synthesis revolves around the sequential introduction and manipulation of functional groups on the pyridine ring, culminating in the desired product. The key transformations include the reduction of a nitro group to an amine and the conversion of an amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

The Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthesis of this compound is a two-step process starting from the key intermediate, methyl 6-amino-5-nitronicotinate.

Overall Synthetic Scheme:

A schematic overview of the synthesis of this compound.

Step 1: Synthesis of Methyl 5,6-diaminonicotinate via Catalytic Hydrogenation

The initial step involves the selective reduction of the nitro group of methyl 6-amino-5-nitronicotinate to an amino group, yielding methyl 5,6-diaminonicotinate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd-C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[1] It offers excellent activity and selectivity, minimizing side reactions. The 5% loading provides a good balance between reactivity and cost.

-

Solvent: Methanol is an ideal solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

Hydrogen Source: Gaseous hydrogen at atmospheric pressure is sufficient for this reduction, making the procedure accessible in a standard laboratory setting without the need for high-pressure equipment.

Detailed Experimental Protocol:

-

In a suitable reaction vessel, dissolve 1.0 gram of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.[1]

-

To this solution, carefully add 0.1 grams of 5% palladium on carbon (5% Pd-C) catalyst.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is typically sufficient for normal pressure).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed. The reaction is typically complete when the stoichiometric amount of hydrogen has been absorbed.[1]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 5,6-diaminonicotinate.

-

Recrystallize the crude product from ethanol to obtain pure, yellow, needle-like crystals of methyl 5,6-diaminonicotinate.[1]

Expected Yield: Approximately 0.8 grams.[1]

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | Methyl 6-amino-5-nitronicotinate | [1] |

| Reagents | H₂, 5% Pd-C | [1] |

| Solvent | Methanol | [1] |

| Temperature | Room Temperature | [1] |

| Pressure | Normal Pressure | [1] |

| Product | Methyl 5,6-diaminonicotinate | [1] |

| Expected Yield | ~80% | [1] |

| Purification Method | Recrystallization from ethanol | [1] |

Step 2: Synthesis of this compound via Diazotization and Hydrolysis

The final step in the synthesis involves the conversion of the 6-amino group of methyl 5,6-diaminonicotinate to a hydroxyl group. This is achieved through a classic Sandmeyer-type reaction, involving diazotization of the primary aromatic amine followed by hydrolysis of the resulting diazonium salt.

Causality Behind Experimental Choices:

-

Diazotizing Agent: Sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), is the standard reagent for the in-situ generation of nitrous acid (HNO₂), which is the active diazotizing species.

-

Acid: Hydrochloric acid serves to both generate nitrous acid and to form the diazonium salt.

-

Hydrolysis: Heating the aqueous solution of the diazonium salt promotes the nucleophilic attack of water, leading to the evolution of nitrogen gas and the formation of the desired hydroxyl group.

Detailed Experimental Protocol:

-

Prepare a solution of methyl 5,6-diaminonicotinate in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amine salt. Maintain the temperature strictly between 0-5 °C during the addition to ensure the stability of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

Slowly warm the reaction mixture to room temperature and then gently heat it to promote the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary Table:

| Parameter | Value |

| Starting Material | Methyl 5,6-diaminonicotinate |

| Reagents | NaNO₂, HCl, H₂O |

| Temperature (Diazotization) | 0-5 °C |

| Temperature (Hydrolysis) | Gentle heating |

| Product | This compound |

| Purification Method | Recrystallization |

Conclusion and Future Perspectives

The synthetic pathway outlined in this technical guide provides a reliable and reproducible method for the preparation of this compound. The individual steps are based on well-established and high-yielding chemical transformations. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important heterocyclic building block for further elaboration into novel and potentially bioactive molecules. The versatility of the functional groups present in the final product opens up numerous avenues for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for new therapeutic agents.

References

-

PrepChem. Synthesis of methyl 5,6-diaminonicotinate. [Link]

-

PrepChem. Synthesis of methyl 5,6-diaminonicotinate. [Link]

Sources

An In-depth Technical Guide to CAS 211915-53-6: Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 211915-53-6, identified as Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. This document details its chemical structure, properties, and significant role as a pivotal intermediate in the synthesis of advanced therapeutic agents. Particular emphasis is placed on its application in the development of Peptidylarginine Deiminase 4 (PAD4) inhibitors, a promising class of drugs for the treatment of autoimmune diseases such as rheumatoid arthritis. This guide consolidates available data on its synthesis, chemical characteristics, and biological relevance, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction: Unveiling a Key Synthetic Building Block

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) is a substituted diaminopyridine derivative that has emerged as a crucial building block in medicinal chemistry. Its unique structural arrangement, featuring two distinct amino functionalities and a methyl ester on a pyridine core, makes it a versatile reagent for the construction of complex heterocyclic systems. While the intrinsic biological activity of this compound is not extensively documented, its utility as a precursor for pharmacologically active molecules is well-established, particularly in the synthesis of inhibitors targeting Peptidylarginine Deiminase 4 (PAD4). The growing interest in PAD4 as a therapeutic target for inflammatory and autoimmune disorders has consequently highlighted the importance of understanding the properties and synthesis of this key intermediate.

Chemical Identity and Structure

The fundamental identity of CAS 211915-53-6 is established through its systematic nomenclature and structural representation.

The molecular structure consists of a pyridine ring substituted with a primary amino group at the 5-position, a methylamino group at the 6-position, and a methyl carboxylate group at the 3-position.

Structural Diagram:

Caption: 2D structure of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate.

Physicochemical Properties

| Property | Value (Computed) | Source |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 181.085126602 g/mol | PubChem[1] |

| Polar Surface Area | 77.2 Ų | PubChem[1] |

These computed properties suggest that the molecule possesses characteristics favorable for oral bioavailability, aligning with its use in the development of orally administered drugs.

Synthesis and Manufacturing

A detailed, experimentally validated synthesis for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is not explicitly detailed in readily available scientific literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds and general organic chemistry principles. A likely precursor is a nitropyridine derivative, which can be subsequently reduced to the corresponding amine.

Hypothetical Synthetic Pathway:

A potential synthetic route involves the reduction of a nitro-substituted precursor, such as Methyl 6-(methylamino)-5-nitronicotinate.

Caption: Plausible synthetic route via reduction of a nitro precursor.

A general procedure for a similar reduction has been described for the synthesis of methyl 5,6-diaminonicotinate, which involves the catalytic hydrogenation of methyl 6-amino-5-nitronicotinate using palladium on carbon (Pd/C) as a catalyst in a methanol solvent. This suggests a similar approach could be employed for the synthesis of the target molecule.

Application in Drug Discovery: A Key Intermediate for PAD4 Inhibitors

The primary significance of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate lies in its role as a key intermediate in the synthesis of Peptidylarginine Deiminase 4 (PAD4) inhibitors.

The Role of PAD4 in Disease

PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline. This post-translational modification, known as citrullination, can have profound effects on protein structure and function. Dysregulated PAD4 activity is implicated in the pathophysiology of several autoimmune diseases, most notably rheumatoid arthritis (RA). In RA, the citrullination of self-proteins can lead to the formation of autoantibodies against these modified proteins, contributing to the inflammatory cascade and joint destruction.

Development of PAD4 Inhibitors

Given the role of PAD4 in autoimmune diseases, the development of small molecule inhibitors of this enzyme is an active area of research. These inhibitors aim to reduce the pathological citrullination of proteins and thereby ameliorate the inflammatory response.

Synthetic Utility of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate serves as a crucial starting material for the construction of various heterocyclic scaffolds that form the core of many PAD4 inhibitors. The presence of two nucleophilic amino groups with different reactivities allows for sequential and regioselective reactions to build more complex molecular architectures. For instance, it has been utilized in the synthesis of aza-benzimidazole inhibitors of PAD4.

Illustrative Reaction Scheme:

The diamino functionality of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate can be reacted with various electrophiles to construct fused heterocyclic systems.

Caption: General scheme for the use of the title compound in PAD4 inhibitor synthesis.

Biological Activity and Pharmacology

There is currently no substantial evidence to suggest that Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate possesses significant intrinsic biological activity. Its primary role in a biological context is as a synthetic precursor to pharmacologically active molecules. The biological effects of the final PAD4 inhibitors derived from this intermediate are the subject of extensive research and are beyond the scope of this guide.

Safety and Handling

Detailed, substance-specific safety and handling information for Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate is not widely available. As with any chemical reagent, it should be handled with care in a well-ventilated laboratory setting, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related aminopyridine compounds, the following general hazards may be applicable:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate (CAS 211915-53-6) is a chemical intermediate of considerable importance in the field of medicinal chemistry. Its value is intrinsically linked to its role in the synthesis of a new generation of therapeutic agents, particularly PAD4 inhibitors. While a complete experimental profile of this compound is not yet publicly available, its structural features and synthetic utility are well-recognized. This guide has aimed to consolidate the existing knowledge on this compound, providing a foundation for researchers and drug development professionals working in this exciting and rapidly evolving area of therapeutic research. Further investigation into the experimental properties and potential biological activities of this molecule and its derivatives is warranted.

References

-

PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

Sources

The Versatile Pyridine Scaffold: A Technical Guide to its Expansive Biological Activities

Introduction: The Privileged Pyridine Core in Medicinal Chemistry

Pyridine, a fundamental six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] Its unique electronic properties, including its polar and ionizable nature, coupled with its capacity for diverse chemical modifications, make it a "privileged scaffold" highly sought after in the pharmaceutical industry.[4][5][6] The pyridine nucleus is not only a common motif in numerous natural products like vitamins and alkaloids but is also embedded in a vast array of FDA-approved drugs, underscoring its profound impact on therapeutic agent development.[1][5][7] This guide provides an in-depth exploration of the multifaceted biological activities of pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, present methodologies for their biological evaluation, and explore the future landscape of pyridine-based drug discovery.

The versatility of the pyridine ring allows it to serve as a bioisostere for various functional groups and to engage in crucial interactions with biological targets, thereby influencing a drug's potency, selectivity, and pharmacokinetic properties.[7][8] Its presence in a molecule can enhance water solubility and bioavailability, critical parameters for effective drug action.[4][9] Consequently, pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects, among others.[10][11][12][13] This guide will systematically unpack these activities, providing a comprehensive resource for harnessing the full potential of this remarkable heterocyclic system.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a significant class of compounds in oncology, with several approved drugs and numerous candidates in clinical trials.[7][14][15][16] Their anticancer effects are exerted through the modulation of various molecular pathways critical for cancer cell proliferation, survival, and metastasis.[14][17]

Mechanisms of Anticancer Action

A primary mechanism by which pyridine derivatives exhibit anticancer activity is through the inhibition of protein kinases .[17] Many pyridine-based compounds, such as the approved drug Crizotinib, function as potent kinase inhibitors, targeting enzymes like VEGFR-2, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[14][16][17] By blocking VEGFR-2 phosphorylation, these derivatives can effectively stifle tumor growth.[14][16]

Another key target is tubulin polymerization . The disruption of microtubule dynamics is a well-established strategy in cancer therapy, and certain pyridine derivatives have been shown to interfere with this process, leading to cell cycle arrest and apoptosis.[17] Furthermore, some pyridine compounds act as topoisomerase inhibitors , preventing the proper unwinding and resealing of DNA during replication, which is particularly detrimental to rapidly dividing cancer cells.[17]

Recent research has also highlighted the role of pyridine derivatives as inhibitors of histone deacetylases (HDACs) and human carbonic anhydrases (hCAs) , particularly the tumor-associated isoforms hCA IX and XII.[14][15][18] Inhibition of these enzymes can alter the tumor microenvironment and induce cancer cell death.[14][18]

Experimental Workflow for Evaluating Anticancer Activity

The discovery and development of novel pyridine-based anticancer agents follow a structured experimental workflow.

Caption: General experimental workflow for anticancer drug discovery.

Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Pyridine-Urea Derivatives | MCF-7 (Breast) | < Doxorubicin | VEGFR-2 Inhibition |

| Pyrazolopyridines | Various | Significant Cytotoxicity | Multiple Kinase Inhibition |

| Thienopyridines | Various | Significant Cytotoxicity | Multiple Kinase Inhibition |

| SLC-0111 | Breast Cancer | - | Selective hCA IX/XII Inhibition |

| Linifanib (Phase II) | NSCLC | - | VEGFR & PDGFR Inhibition |

Note: Specific IC50 values vary widely depending on the specific derivative and cell line.[14][15][16]

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

Pyridine derivatives represent a rich source of antimicrobial and antiviral agents, offering a promising avenue for tackling the growing challenge of drug resistance.[9][10][19][20][21] Their broad spectrum of activity encompasses bacteria, fungi, and viruses.[11][12][19]

Mechanisms of Antimicrobial and Antiviral Action

The antimicrobial properties of pyridine compounds stem from their ability to disrupt essential microbial processes.[19] They can inhibit crucial enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid metabolism.[19] Some derivatives can also disrupt the integrity of microbial cell membranes , leading to cell death.[19]

In the context of antiviral activity, pyridine derivatives have been shown to interfere with various stages of the viral life cycle.[11][19][22] They can act as inhibitors of viral enzymes such as reverse transcriptase, DNA polymerase, and protease, which are essential for viral replication.[11][22] For instance, the anti-HIV drug Delavirdine is a pyridine derivative that inhibits reverse transcriptase.[1] Other mechanisms include the inhibition of viral entry into host cells , maturation , and the downregulation of gene expression .[11][22]

Caption: Key antimicrobial and antiviral mechanisms of pyridine derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare Inoculum: Grow the microbial strain (e.g., E. coli, S. aureus) in a suitable broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Serially dilute the pyridine derivatives in a 96-well microtiter plate using the appropriate broth.

-

Inoculate Wells: Add the standardized inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective and Other Biological Activities: Expanding the Therapeutic Landscape

Beyond their well-established roles in cancer and infectious diseases, pyridine derivatives exhibit a range of other important biological activities.

Neuroprotective Effects

Several pyridine and dihydropyridine derivatives have demonstrated remarkable neuroprotective effects, holding promise for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] For instance, Tacrine, a pyridine-based drug, was one of the first approved treatments for Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor.[1][23] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.[23]

Furthermore, some pyridine derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[24] Dihydropyridine derivatives, known for their calcium channel blocking abilities in treating hypertension, also exhibit neuroprotective properties by preventing excessive calcium influx into neurons, a process implicated in neuronal cell death.[1]

Enzyme Inhibition

The ability of pyridine derivatives to act as enzyme inhibitors is a recurring theme across their diverse biological activities.[23] Many pyridine-containing drugs, such as omeprazole (a proton pump inhibitor) and piroxicam (a non-steroidal anti-inflammatory drug), exert their therapeutic effects by inhibiting specific enzymes.[1][23] This inhibitory capacity is often attributed to the nitrogen atom in the pyridine ring, which can participate in key binding interactions within the enzyme's active site.[7]

Future Perspectives and Conclusion

The pyridine scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[1][4] Current research is focused on several key areas to further unlock the potential of pyridine derivatives:

-

Rational Drug Design: The use of computational methods like molecular docking and SAR analysis is enabling a more rational and targeted approach to designing novel pyridine-based drugs with improved potency and selectivity.[14][15]

-

Hybrid Molecules: The synthesis of hybrid molecules that combine the pyridine scaffold with other pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy.[14]

-

Nanotechnology-based Drug Delivery: Overcoming challenges such as poor solubility and systemic toxicity is a major focus. Nanotechnology-based drug delivery systems are being explored to improve the bioavailability and therapeutic index of pyridine derivatives.[14][15]

References

- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.

- Mishra, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3204.

- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240.

- Various Authors. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.

- Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Pharmaceutical Sciences and Research, 15(7), 2345-2352.

- Various Authors. (2021). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Molecules, 26(9), 2534.

- Various Authors. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 1-25.

- Various Authors. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. IntechOpen.

- Various Authors. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1252, 132145.

- Various Authors. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4938.

- Akhtar, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 5(5).

- Various Authors. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules, 27(19), 6543.

- Various Authors. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery.

- Various Authors. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 1-25.

- Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Development and Discovery, 14(7), 1-9.

- Gupta, N., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Advanced Technology, 5(5).

- Various Authors. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435.

- Various Authors. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.

- Various Authors. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 1-25.

- Singh, M. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(1), 1-24.

- Various Authors. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 7(12), 1-10.

- Various Authors. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Bioorganic & Medicinal Chemistry, 25(23), 6258-6269.

- Various Authors. (2022). Chapter 17 - Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Recent Developments in the Synthesis and Applications of Pyridines.

- Various Authors. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14353-14375.

- Various Authors. (2020). Biological active pyridine derivatives synthesis from cyclohexane-1,3-diones. European Journal of Organic Chemistry, 2020(36), 5897-5914.

- Various Authors. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1252, 132145.

- Various Authors. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1297, 137025.

- Various Authors. (2025). Newer biologically active pyridines: A potential review. Journal of Heterocyclic Chemistry, 62(8).

- Various Authors. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195.

- Various Authors. (2025). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry, 68(23).

- Various Authors. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(20), 3847-3862.

- Various Authors. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14353-14375.

- Various Authors. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4938.

- Various Authors. (2019). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 11(13), 1633-1654.

- Various Authors. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115.

- Various Authors. (2022). Chapter 17 - Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Recent Developments in the Synthesis and Applications of Pyridines.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14353-14375.

- Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.

- Various Authors. (2018). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 23(11), 2959.

- Various Authors. (2019). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 11(13), 1633-1654.

- Singh, M. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(1), 1-24.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijsat.org [ijsat.org]

- 15. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 16. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. d-nb.info [d-nb.info]

- 21. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in Hydroxypyridine Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxypyridine and its corresponding pyridone tautomer represent a classic and fundamentally important equilibrium in heterocyclic chemistry. The position of this equilibrium is delicately balanced and exquisitely sensitive to a variety of internal and external factors, including substitution patterns, solvent polarity, pH, and temperature. This technical guide provides an in-depth exploration of the core principles governing hydroxypyridine-pyridone tautomerism. It is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this phenomenon, from its theoretical underpinnings to its practical implications in medicinal chemistry and materials science. This document will delve into the structural and electronic factors that dictate tautomeric preference, detail the advanced analytical techniques employed for their characterization, and present computational methodologies for predicting tautomeric ratios. Furthermore, it will explore the profound impact of tautomerism on the physicochemical and biological properties of molecules, a critical consideration in the design and development of novel therapeutics.

The Fundamental Equilibrium: Hydroxy versus Pyridone Forms

The tautomerism of hydroxypyridines involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. This results in two distinct isomers: the aromatic hydroxy form and the non-aromatic, but often more stable, pyridone form. The position of this equilibrium is highly dependent on the substitution position of the hydroxyl group (2-, 3-, or 4-hydroxypyridine).

-

2- and 4-Hydroxypyridine: These isomers predominantly exist in the pyridone form in most solvents.[1] The pyridone tautomer benefits from the strength of the C=O bond and can exhibit aromatic character through a significant resonance contributor where the nitrogen atom carries a positive charge and the oxygen atom a negative charge.[2]

-

3-Hydroxypyridine: The tautomeric equilibrium for 3-hydroxypyridine is more complex. In aqueous solutions, it can exist as a mixture of the enol form and a zwitterionic keto form.[3]

The interplay between aromaticity, bond energies, and resonance stabilization dictates the favored tautomer. While the hydroxy form possesses a fully aromatic pyridine ring, the pyridone form often achieves significant stabilization through a combination of factors, including the high energy of the carbonyl double bond.

Caption: Tautomeric equilibrium in 2- and 4-hydroxypyridine.

Key Factors Influencing Tautomeric Equilibrium

The delicate balance of the hydroxypyridine-pyridone equilibrium can be shifted by a variety of factors. Understanding these influences is paramount for controlling the properties of these compounds.

Solvent Effects

Solvent polarity plays a crucial role in determining the predominant tautomer.[4]

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to favor the more polar pyridone form.[5] These solvents can stabilize the charge separation present in the pyridone tautomer. In water, the equilibrium constant for the 2-hydroxypyridine/2-pyridone system can be as high as 900 in favor of the pyridone form.[6]

-

Non-polar Solvents: In non-polar solvents such as cyclohexane, the less polar hydroxy form is more favored, and both tautomers can coexist in comparable amounts.[6] For instance, the experimental equilibrium constant (Keq) between 2-hydroxypyridine and 2-pyridone in cyclohexane at 25 °C is 1.7, indicating only a small energy difference between the two forms.[4]

The calculated dipole moment of 2-pyridone is significantly higher than that of 2-hydroxypyridine, explaining its increased stability in polar solvents.[4]

Substituent Effects

The electronic nature and position of substituents on the pyridine ring can significantly influence the tautomeric equilibrium.

-

Electron-withdrawing groups: These groups can affect the acidity of the N-H or O-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium. For example, chlorination at different positions of the 2-hydroxypyridine ring alters the relative populations of the tautomers.[7]

-

Electron-donating groups: Conversely, electron-donating groups can also modulate the electronic properties of the ring and influence the stability of the respective tautomers.

Basic considerations of resonance structures can often correctly predict the effect of substituents on the tautomeric equilibrium.[8]

Temperature and pH

Temperature can influence the equilibrium constant of tautomerization, as with any chemical equilibrium. The effect of pH is particularly important in aqueous solutions, as the ionization state of the molecule can lock it into either the hydroxy or pyridone form.

Analytical Techniques for Characterizing Tautomers

A variety of spectroscopic and analytical techniques are employed to study and quantify the tautomeric equilibrium of hydroxypyridines.

Spectroscopic Methods

-

UV-Vis Spectroscopy: This is a powerful technique for quantifying the amounts of each tautomer in solution.[9] The hydroxy and pyridone forms have distinct absorption spectra, allowing for the determination of the equilibrium constant. For example, the zwitterionic tautomer of 3-hydroxypyridine in water exhibits a unique absorption peak.[10]

-

NMR Spectroscopy: While NMR spectroscopy can sometimes be used to distinguish between tautomers, the rapid interconversion at room temperature can lead to averaged signals.[9] However, low-temperature NMR or the use of derivatives with fixed tautomeric forms (e.g., N-methyl or O-methyl) can provide valuable information.

-

Infrared (IR) Spectroscopy: The presence of a strong C=O stretching band is a clear indicator of the pyridone form, while the O-H stretching vibration is characteristic of the hydroxy tautomer.[6]

-

Rotational Spectroscopy: In the gas phase, rotational spectroscopy provides highly accurate structural information, allowing for the unambiguous identification of different tautomers and even conformers.[7]

X-ray Crystallography

For solid-state analysis, X-ray crystallography provides definitive structural evidence of the predominant tautomer in the crystalline form.[6]

Computational Approaches to Tautomerism

Computational chemistry has become an indispensable tool for studying and predicting tautomeric equilibria.

-

Density Functional Theory (DFT): DFT methods are widely used to calculate the relative energies of tautomers in the gas phase and in solution (using continuum solvent models).[4] These calculations can provide valuable insights into the factors governing the equilibrium.

-

Ab Initio Methods: High-level ab initio methods, such as coupled-cluster theory (CCSD), can provide very accurate energy differences between tautomers, often in excellent agreement with experimental data.[6]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying tautomerism in complex environments, such as enzyme active sites, QM/MM methods can be employed to treat the tautomeric core with a high level of theory while the surrounding environment is modeled with a more computationally efficient method.[3]

Table 1: Calculated Relative Energies of 2-Hydroxypyridine and 2-Pyridone

| Computational Method | Basis Set | Phase | Favored Tautomer | Relative Energy (kJ/mol) |

| M062X | 6-311++G | Gas | 2-Hydroxypyridine | 5-9 |

| B3LYP | 6-311++G | Gas | 2-Pyridone | 1-3 |

| CCSD | aug-cc-pvdz | Gas | 2-Hydroxypyridine | ~6-fold higher concentration |

Data compiled from theoretical studies.[6]

Experimental Protocols

Protocol for Determining Tautomeric Ratio by UV-Vis Spectroscopy

-

Preparation of Solutions: Prepare solutions of the hydroxypyridine compound of interest in various solvents of differing polarity (e.g., cyclohexane, dioxane, ethanol, water) at a known concentration (e.g., 10⁻⁴ M).

-

Acquisition of Spectra: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identification of Peaks: Identify the characteristic absorption maxima for the hydroxy and pyridone forms. This can be aided by comparing the spectra to those of N-methyl and O-methyl derivatives, which are locked in the pyridone and hydroxy forms, respectively.

-

Calculation of Molar Absorptivities: Determine the molar absorptivities (ε) of the pure tautomers at their respective absorption maxima using the spectra of the locked derivatives.

-

Determination of Equilibrium Constant: Using the Beer-Lambert law and the measured absorbances at the characteristic wavelengths, calculate the concentration of each tautomer in the equilibrium mixture. The tautomeric equilibrium constant (KT) can then be calculated as the ratio of the concentration of the pyridone form to the hydroxy form.

Caption: Workflow for determining tautomeric ratios by UV-Vis spectroscopy.

Implications in Drug Development and Medicinal Chemistry

The tautomeric state of a molecule can have a profound impact on its physicochemical properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities. These properties, in turn, influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to its biological target.

-

Receptor Binding: The different tautomers of a molecule present different three-dimensional shapes and hydrogen bonding patterns to a receptor binding site. A drug may bind preferentially in one tautomeric form, even if it is the minor tautomer in solution.

-

Membrane Permeability: The more lipophilic tautomer will generally have better membrane permeability. Understanding the tautomeric equilibrium in different environments (e.g., aqueous extracellular space vs. lipidic cell membrane) is crucial for predicting drug absorption.

-

Metabolic Stability: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

The 2-pyridone motif is a common structural feature in many bioactive compounds and pharmaceuticals, highlighting the importance of understanding its tautomeric behavior.[6]

Synthetic Strategies for Hydroxypyridine Derivatives

The synthesis of hydroxypyridine derivatives is a well-established area of organic chemistry, with numerous methods available for accessing these important scaffolds.

-

From Furans: 3-Hydroxypyridine can be synthesized from furfurylamine by reaction with hydrogen peroxide in the presence of hydrochloric acid.[11]

-

Multicomponent Reactions: Highly functionalized 4-hydroxypyridines can be prepared via a two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids.[12]

-

From Pyranones: 4-Hydroxypyridines can be obtained by the reaction of 4H-pyran-4-ones with ammonia.[13]

-

Functional Group Interconversions: The synthesis of specific hydroxypyridine derivatives can also be achieved through functional group interconversions on a pre-existing pyridine ring, such as the demethoxylation of a methoxypyridine to yield the corresponding hydroxypyridine.[14]

The choice of synthetic route will depend on the desired substitution pattern and the scale of the synthesis.

Conclusion

The tautomerism of hydroxypyridine compounds is a rich and multifaceted area of study with significant implications for both fundamental and applied chemistry. A thorough understanding of the factors that govern this equilibrium is essential for scientists working in drug discovery, materials science, and related fields. The interplay of experimental and computational techniques provides a powerful toolkit for elucidating the tautomeric preferences of these important heterocyclic systems, enabling the rational design of molecules with tailored properties. As our understanding of the subtleties of tautomerism continues to grow, so too will our ability to harness this phenomenon for the development of new and improved chemical entities.

References

-

Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

-

Schmidt, D., et al. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

-

Ferreira, M. J., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

Ferreira, M. J., et al. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. ResearchGate. [Link]

-

do Monte, S. A., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. [Link]

-

Nimlos, M. R., et al. (n.d.). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry. [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. [Link]

-

Li, Z., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

-

Zhang, Z., et al. (2022). How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).

-

The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Equilibrium structures in aqueous solution of the... (n.d.). ResearchGate. [Link]

-

Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

-

Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]

-

2-Pyridone. (n.d.). Wikipedia. [Link]

-

Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2025). Request PDF. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. [Link]

-

Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

-

Scheme 1 Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. [Link]

-

Forlani, L., et al. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

-

Nimlos, M. R., et al. (n.d.). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry. [Link]

-

Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017). PubMed. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

Stability and storage conditions for aminohydroxypyridine esters

An In-depth Technical Guide to the Stability and Storage of Aminohydroxypyridine Esters

Abstract

Aminohydroxypyridine esters represent a significant class of heterocyclic compounds with broad applications in pharmaceutical and materials science. Their utility is, however, intrinsically linked to their chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of aminohydroxypyridine esters, detailing their primary degradation pathways, including hydrolysis, oxidation, and photodegradation. We present field-proven methodologies for assessing stability through forced degradation and long-term studies, grounded in regulatory guidelines. Furthermore, this document outlines validated storage and handling procedures to ensure the integrity and shelf-life of these valuable compounds for researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of Aminohydroxypyridine Esters

The aminohydroxypyridine core is a privileged scaffold in medicinal chemistry, valued for its ability to engage in a wide range of biological interactions. The addition of an ester functional group can modulate physicochemical properties such as lipophilicity and cell permeability, often as a prodrug strategy to enhance bioavailability[1]. However, the very features that make this chemical architecture versatile—the nucleophilic amino group, the electron-rich hydroxypyridine ring, and the electrophilic ester carbonyl—also render it susceptible to chemical degradation.

Understanding the stability of these molecules is not merely an academic exercise; it is a prerequisite for reliable experimental results and the development of safe and effective pharmaceutical products[2][3]. This guide delves into the causality behind the degradation of aminohydroxypyridine esters and provides a self-validating framework for their study and preservation.

Caption: Core structure and reactive sites of aminohydroxypyridine esters.

Fundamental Degradation Pathways

The degradation of an active pharmaceutical ingredient (API) can compromise its safety, quality, and efficacy. For aminohydroxypyridine esters, three primary degradation mechanisms must be considered: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: The Achilles' Heel

The ester linkage is the most common point of failure for these molecules. Hydrolysis, or splitting by water, can be catalyzed by either acidic or basic conditions, cleaving the ester into its constituent carboxylic acid and alcohol[4][5].

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically rapid and irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a carboxylate salt and an alcohol. The rate is highly dependent on pH; as pH increases, the concentration of the nucleophilic hydroxide ion rises, accelerating degradation[4][6].

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water[4]. While generally slower than base-catalyzed hydrolysis, it is a significant concern in acidic formulations or storage conditions[7][8]. The pH of maximum stability for many esters is in the weakly acidic range (around pH 4-5)[7].

Caption: Workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.[9][10][11]

Methodology:

-

Preparation: Prepare stock solutions of the aminohydroxypyridine ester (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At time points (e.g., 2, 8, 24h), withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.

-

Rationale: Simulates degradation in an acidic environment.[11]

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature (25°C).

-

Withdraw samples at short intervals (e.g., 5, 15, 30, 60 min), neutralize with 0.1 M HCl, and dilute for analysis.

-

Rationale: Base-catalyzed hydrolysis is often rapid; lower temperatures and shorter times are needed.[11]

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 24 hours, protected from light.

-

Withdraw samples at time points and dilute for analysis.

-

Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[12]

-

-

Thermal Degradation:

-

Store the solid compound in a controlled oven at 80°C.

-

Store a solution sample at 60°C.

-

Test at time points (e.g., 1, 3, 7 days).

-

Rationale: Assesses the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

-

Keep a control sample protected from light at the same temperature.

-

Analyze both samples after exposure.

-

Rationale: Determines the compound's susceptibility to light-induced degradation.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, comparing stressed samples to an unstressed control (T=0).

Protocol: Long-Term Stability Study

Objective: To determine the re-test period or shelf-life and recommend storage conditions under real-world scenarios.[2][14]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance.[15]

-

Storage Conditions (as per ICH Q1A(R2)):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Container Closure: Store the substance in the proposed commercial packaging.

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.[14]

-

-

Parameters to Test:

-

Appearance (color, physical state)

-

Assay (potency)

-

Purity (levels of specific and unspecified degradation products)

-

Moisture content

-

Conclusion

The chemical stability of aminohydroxypyridine esters is a multifaceted challenge governed by their inherent structure and external environmental factors. The primary liabilities are hydrolytic cleavage of the ester bond, oxidation of the electron-rich ring system, and photodegradation. A thorough understanding of these pathways is essential for any scientist working with these compounds. By implementing rigorous stability testing protocols and adhering to controlled storage conditions—specifically, low temperature, exclusion of light, moisture, and oxygen—the chemical integrity of aminohydroxypyridine esters can be reliably maintained, ensuring the validity of research and the quality of potential therapeutic agents.

References

- Pyridine Chemical Storage Specifications - C5H5N. U.S.

- Pyridine | C5H5N.

- PYRIDINE FOR SYNTHESIS. Loba Chemie.

- Safety D

- Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection.

- Pyridine Safety D

- Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB.

- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives.

- Stability testing overview for Pharmaceutical products. GMP SOP.

- Stability testing of existing active substances and related finished products. European Medicines Agency.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

- (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research.

- Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.

- Forced Degradation – A Review. Pharmaceutical Technology.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, PubMed.

- A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.

- Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, PubMed Central.

- Analytical Techniques In Stability Testing.

- Effect of different acids on solid-state stability of an ester prodrug. International Journal of Pharmaceutics, PubMed.

- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, PubMed Central.

- Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on the Rate of Hydrolysis. Pharmaceutical Research, PubMed.

- Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency.

- 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.

- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.

- Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. The Journal of Organic Chemistry, PubMed.

- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Health Sciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. biomedres.us [biomedres.us]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. onyxipca.com [onyxipca.com]

- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ema.europa.eu [ema.europa.eu]

The Ascendance of a Scaffold: A Technical Guide to the Discovery and History of 5-Aminonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, synthesis, and evolution of 5-aminonicotinic acid and its derivatives. From its origins rooted in the chemistry of nicotinic acid to its contemporary role as a privileged scaffold in cutting-edge therapeutics, we will dissect the key scientific milestones and methodologies that have defined this important class of molecules.

Genesis: From Pellagra to a Foundational Scaffold

The story of 5-aminonicotinic acid is intrinsically linked to its parent compound, nicotinic acid (niacin or vitamin B3). Initially synthesized in 1867, the biological significance of nicotinic acid remained obscure for decades. Its vital role in human health was dramatically unveiled in the early 20th century with the identification of nicotinic acid as the "pellagra-preventing factor"[1]. This discovery spurred intense interest in the chemistry of nicotinic acid and its derivatives, laying the groundwork for future explorations.

The introduction of an amino group onto the nicotinic acid scaffold at the 5-position created a versatile building block with altered electronic properties and new avenues for chemical modification. While the precise first synthesis of 5-aminonicotinic acid is not prominently documented as a singular breakthrough, its emergence is a logical progression in the systematic functionalization of the pyridine ring. Early methods for the synthesis of aminopyridines, such as the Hofmann rearrangement of nicotinamide or the reaction of bromopyridines with ammonia, provided the chemical precedent for accessing compounds like 5-aminonicotinic acid[2].

The Synthesis of a Versatile Building Block: 5-Aminonicotinic Acid

The reliable and scalable synthesis of 5-aminonicotinic acid is fundamental to its use in research and drug development. Several synthetic routes have been established, with the choice of method often depending on the desired scale and available starting materials.

Classical Approach: Amination of 5-Halonicotinic Acids

A prevalent and well-documented method for the synthesis of 5-aminonicotinic acid involves the nucleophilic aromatic substitution of a halogen at the 5-position of the nicotinic acid ring. 5-Bromonicotinic acid is a common starting material for this transformation.

Experimental Protocol: Synthesis of 5-Aminonicotinic Acid from 5-Bromonicotinic Acid [3][4]

Objective: To synthesize 5-aminonicotinic acid via the amination of 5-bromonicotinic acid.

Materials:

-

5-Bromonicotinic acid

-

Aqueous ammonia solution

-

Copper (II) sulfate pentahydrate

-

Concentrated hydrochloric acid

-

Saturated sodium sulfide solution

-

Autoclave or high-pressure reactor

-

Thin-layer chromatography (TLC) plates

-

Ninhydrin solution (for TLC visualization)

Procedure:

-

In a high-pressure reactor, combine 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol), copper (II) sulfate pentahydrate (e.g., 4.98 g, 20 mmol), and aqueous ammonia solution (e.g., 40 mL)[4].

-

Seal the reactor and heat the mixture to 170-180°C for approximately 19 hours with stirring[4].

-

Monitor the progress of the reaction by TLC, using a suitable eluent and visualizing with a ninhydrin stain to detect the presence of the primary amine product.

-

After the reaction is complete, cool the dark-colored solution to room temperature.

-

To remove the copper catalyst, treat the reaction mixture with a saturated sodium sulfide solution, which will precipitate copper sulfide.

-

Filter the mixture to remove the solid copper sulfide.

-

Carefully adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This will protonate the amino group and deprotonate the carboxylic acid, leading to the precipitation of the zwitterionic 5-aminonicotinic acid.

-

Cool the acidified mixture to enhance precipitation.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product under vacuum to obtain 5-aminonicotinic acid.

Causality Behind Experimental Choices:

-

Copper Catalyst: The copper (II) sulfate acts as a catalyst to facilitate the nucleophilic aromatic substitution of the bromide with ammonia, which would otherwise be a very slow reaction.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the amination of the relatively unreactive pyridine ring.

-

pH Adjustment: The careful adjustment of the pH is critical for the isoelectric precipitation of the amphoteric 5-aminonicotinic acid, maximizing the yield of the isolated product.

Table 1: Physicochemical Properties of 5-Aminonicotinic Acid

| Property | Value | Reference(s) |

| CAS Number | 24242-19-1 | [3][5] |

| Molecular Formula | C₆H₆N₂O₂ | [5] |

| Molecular Weight | 138.12 g/mol | [5] |

| Appearance | Off-white crystalline solid | [3] |

| Purity | ≥97% (HPLC) | [6] |

| Solubility | Soluble in DMSO | [6] |

A Scaffold for Innovation: The Rise of 5-Aminonicotinic Acid Derivatives

The true value of 5-aminonicotinic acid lies in its utility as a scaffold for the synthesis of a diverse array of more complex molecules. The presence of the amino and carboxylic acid functional groups allows for a wide range of chemical modifications, making it a valuable starting point for the generation of compound libraries in drug discovery.

Amide Bond Formation: A Gateway to Bioactivity

A primary route for the derivatization of 5-aminonicotinic acid is through the formation of amide bonds at the carboxylic acid position. This transformation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to probe structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Amide Coupling of 5-Aminonicotinic Acid [7][8]

Objective: To synthesize an amide derivative of 5-aminonicotinic acid using a peptide coupling reagent.

Materials:

-

5-Aminonicotinic acid

-

Amine of choice (R-NH₂)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 5-aminonicotinic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the mixture and stir for a few minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-18 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Causality Behind Experimental Choices:

-

Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that converts the carboxylic acid into a highly reactive activated ester, facilitating its reaction with the amine. It is known to suppress racemization in chiral substrates.

-

Base (DIPEA/TEA): A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated ester intermediate and the coupling reagent, reducing the yield of the desired amide.

A New Paradigm in Cancer Therapy: 5-Aminonicotinic Acid Derivatives as PARP Inhibitors

A significant and impactful application of 5-aminonicotinic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in the selective killing of cancer cells[9][10].

The nicotinamide moiety is the natural substrate for PARP, and as such, many PARP inhibitors are designed as nicotinamide mimetics. The 5-aminonicotinic acid scaffold provides a key structural framework for these inhibitors, with the amide group mimicking the carboxamide of nicotinamide and the pyridine ring engaging in important interactions within the PARP active site.

Mechanism of Action of 5-Aminonicotinic Acid-Based PARP Inhibitors

5-Aminonicotinic acid-based PARP inhibitors function by binding to the catalytic domain of PARP1, competing with the natural substrate, nicotinamide adenine dinucleotide (NAD⁺). This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of single-strand breaks.